tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate hydrochloride
Description
Historical Context and Research Significance
The development of spirocyclic compounds, including azaspiro derivatives, has been driven by the need for three-dimensional molecular architectures in drug design. Traditional planar aromatic systems often face limitations in selectivity and pharmacokinetic properties, prompting a shift toward saturated and stereochemically rich scaffolds. The tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate hydrochloride emerged as part of this broader trend, with synthetic methodologies for azaspiro[3.4]octanes first reported in the early 2010s.
A pivotal advancement came from the work of Wang et al. (2015), who demonstrated the synthesis of 2,6-diazaspiro[3.4]octane derivatives via [3+2] cycloaddition, highlighting their potential as piperazine and morpholine substitutes. This methodology laid the groundwork for subsequent modifications, including the introduction of tert-butyl carbamate groups and hydrochloride salts to enhance stability and solubility. By 2020, spirocyclic scaffolds had become established in medicinal chemistry, with over 20 approved drugs incorporating such systems.
The compound’s significance is further underscored by its physicochemical properties, which are critical for drug-likeness. As shown in Table 1, its molecular weight (262.78 g/mol) and polar surface area (derived from the carbamate and amine functionalities) align with Lipinski’s rule of five, making it a viable candidate for further pharmacological exploration.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₃ClN₂O₂ |
| Molecular Weight | 262.78 g/mol |
| Appearance | Powder |
| Storage Temperature | +4 °C |
| IUPAC Name | tert-butyl N-(6-azaspiro[3.4]octan-8-yl)carbamate hydrochloride |
| SMILES | CC(C)(C)OC(=O)NC1CNCC12CCC2.Cl |
Role in Spirocyclic Chemistry and Medicinal Applications
Spirocyclic compounds like this compound occupy a unique niche in organic chemistry due to their constrained geometry and ability to modulate molecular interactions. The spiro[3.4]octane core introduces two fused rings—a cyclopropane and a pyrrolidine—creating a rigid framework that reduces conformational flexibility while maintaining synthetic accessibility. This balance is particularly valuable in medicinal chemistry, where spirocycles improve target binding affinity and metabolic stability.
In drug discovery, this compound serves as a versatile intermediate. For example, its tert-butyl carbamate group acts as a protecting group for amines, enabling selective functionalization during multi-step syntheses. Recent advancements in enzymatic catalysis have further expanded its utility; engineered protoglobin-based enzymes now enable stereodivergent synthesis of azaspiro[2.y]alkanes, including derivatives of the spiro[3.4]octane system, with high enantioselectivity. Such methods address longstanding challenges in asymmetric synthesis, which previously limited the scalability of spirocyclic compounds.
Medicinally, azaspiro[3.4]octane derivatives have shown promise as kinase inhibitors and modulators of central nervous system targets. For instance, structurally analogous compounds have been investigated as dual TYK2/JAK1 inhibitors for inflammatory bowel disease and rheumatoid arthritis. The spirocyclic framework’s ability to project functional groups in three-dimensional space enhances interactions with hydrophobic binding pockets, a feature exploited in the design of next-generation therapeutics.
Ongoing research continues to refine synthetic routes to this compound. A 2019 study described a facile annulation strategy for 2-azaspiro[3.4]octanes, leveraging palladium catalysis and cycloaddition chemistry to improve yield and stereochemical control. These innovations underscore the compound’s role as a testbed for methodological developments in spirocyclic synthesis.
Properties
IUPAC Name |
tert-butyl N-(6-azaspiro[3.4]octan-8-yl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-9-7-13-8-12(9)5-4-6-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPRYKFVAXXGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC12CCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138023-14-8 | |
| Record name | tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-azaspiro[3.4]octan-8-yl)carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbamate group undergoes nucleophilic substitution under basic or acidic conditions. The tert-butyloxycarbonyl (Boc) protecting group can be cleaved to expose the free amine, a critical step in peptide synthesis and drug design.
Ring-Opening Reactions
The spirocyclic structure’s strain and electron-rich nitrogen enable ring-opening under specific conditions, yielding bicyclic or linear intermediates.
| Reagent | Conditions | Products | Key Observations |
|---|---|---|---|
| H₂O, H⁺ | Reflux, acidic pH | Linear diamino alcohol | Protonation of the amine weakens the spiro bond, facilitating hydrolysis. |
| Grignard Reagents | THF, 0°C → RT | Spirocyclic alcohol derivatives | Nucleophilic attack at the carbonyl carbon, followed by ring expansion. |
Oxidation and Reduction
The tertiary amine and carbamate groups participate in redox reactions, modifying the compound’s electronic and steric properties.
Oxidation
| Oxidizing Agent | Conditions | Products | Notes |
|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C → RT | N-Oxide derivatives | Selective oxidation of the amine to N-oxide without carbamate cleavage. |
| KMnO₄ | H₂O, acidic, Δ | Carboxylic acid derivatives | Over-oxidation disrupts the spirocyclic system. |
Reduction
| Reducing Agent | Conditions | Products | Efficiency |
|---|---|---|---|
| LiAlH₄ | THF, reflux | Primary amine hydrochloride | Complete reduction of the carbamate to methylene amine. |
| NaBH₄ | MeOH, RT | Partial reduction products | Limited efficacy due to steric hindrance. |
Acid-Base Reactions
The hydrochloride salt form allows reversible protonation, influencing solubility and reactivity.
Stability Under Thermal and pH Conditions
The compound’s stability is crucial for storage and reaction planning.
| Condition | Observation | Degradation Products |
|---|---|---|
| Thermal (Δ > 150°C) | Decomposition via carbamate cleavage | CO₂, tert-butanol, and amine fragments |
| Acidic (pH < 3) | Rapid Boc deprotection | Amine hydrochloride |
| Basic (pH > 10) | Slow hydrolysis of the spirocyclic system | Linear diamino alcohols |
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate hydrochloride has emerged as a promising candidate in drug development due to its unique structural features, which allow it to interact with biological targets effectively.
Neurological Disorders
Research indicates that compounds with spirocyclic structures, such as this compound, may exhibit neuroprotective effects. Preliminary studies suggest potential applications in treating conditions like Alzheimer's disease and Parkinson's disease by modulating neurotransmitter systems and reducing neuroinflammation .
Antidepressant Activity
The compound has been investigated for its antidepressant properties. In animal models, it has shown efficacy in reducing depressive-like behaviors, potentially through the modulation of serotonin and norepinephrine levels in the brain. This suggests that further exploration could lead to new antidepressant therapies .
Analgesic Properties
Studies have also highlighted the analgesic potential of this compound. Its ability to interact with pain pathways may provide relief in chronic pain conditions, making it a candidate for further development in pain management therapies .
Case Studies
Several case studies have documented the effects of this compound on various biological systems:
- Neuroprotection in Rodent Models :
- Behavioral Studies :
- Pain Response Modulation :
Mechanism of Action
The mechanism of action of tert-butyl N-(6-azaspiro[3.4]octan-8-yl)carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- The compound contains a 6-azaspiro[3.4]octane core , a bicyclic system with a nitrogen atom at position 6 and a spiro junction connecting a three-membered and a four-membered ring.
- The tert-butyl carbamate group (-OC(=O)NH-) and hydrochloride salt enhance solubility and stability, making it suitable for pharmaceutical applications .
Comparison with Structurally Similar Compounds
Spirocyclic Analogs
Key Observations :
Bicyclic and Azabicyclo Analogs
Key Observations :
- Substituent Effects: Fluorine in CAS: 1818843-18-3 improves pharmacokinetics but introduces synthetic complexity compared to the non-fluorinated target compound .
Biological Activity
tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate hydrochloride is a compound with a spirocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
| Property | Details |
|---|---|
| Chemical Formula | C₁₂H₂₃ClN₂O₂ |
| Molecular Weight | 262.78 g/mol |
| CAS Number | 1258649-89-6 |
| Appearance | White powder |
The unique spirocyclic structure enhances its interaction with biological targets, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to:
- Enzyme Inhibition: By binding to enzyme active sites, the compound may inhibit enzymatic activity, which can be beneficial in treating diseases where enzyme overactivity is a concern.
- Receptor Modulation: The spirocyclic structure may provide rigidity and enhance binding affinity to target receptors, potentially leading to improved pharmacokinetic properties.
Biological Activity Studies
Several studies have investigated the biological effects of this compound, highlighting its potential in various therapeutic areas.
Antimicrobial Activity
Research has indicated that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. For instance, studies on similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.
Case Study: Antibacterial Efficacy
A comparative study was conducted using derivatives of spirocyclic compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications in the spirocyclic structure led to enhanced antibacterial activity.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | 32 µg/mL |
| Control (Standard Antibiotic) | 16 µg/mL |
This suggests that while the compound shows promise, further optimization may be required to enhance its efficacy.
Toxicological Profile
The safety and toxicity of this compound have been assessed in various animal models. Preliminary findings indicate a favorable safety profile at therapeutic doses; however, long-term studies are necessary to fully understand its toxicological implications.
Applications in Drug Development
The structural characteristics of this compound make it an attractive candidate for drug development:
- Antiviral Agents: Its ability to inhibit specific enzymes could be harnessed for developing antiviral medications.
- Anticancer Research: The modulation of cellular pathways through enzyme inhibition presents opportunities for cancer therapeutics.
- Neuropharmacology: Given its potential effects on receptor modulation, it may also be explored for neurological disorders.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm the spirocyclic structure and detect impurities. For example, distinct shifts for the tert-butyl group (~1.4 ppm in ¹H NMR) and azaspiro protons (3.0–4.5 ppm) are critical .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion at m/z 335.2) .
Q. Advanced Research Focus
- Single-Crystal X-ray Diffraction (SC-XRD) : SHELX programs (e.g., SHELXL) resolve stereochemical ambiguities by refining atomic coordinates and thermal displacement parameters .
- Mercury Software : Visualizes crystal packing and hydrogen-bonding networks to assess lattice stability .
What are the stability profiles and recommended storage conditions for this compound?
Basic Research Focus
The hydrochloride salt enhances stability compared to free bases. Key stability factors:
- Moisture sensitivity : Store in desiccators with silica gel to prevent hydrolysis of the carbamate group.
- Temperature : Long-term storage at –20°C in amber vials minimizes thermal degradation .
Advanced Research Focus
Degradation pathways under acidic/basic conditions can be studied via accelerated stability testing (e.g., 40°C/75% RH for 6 months). LC-MS monitors hydrolytic byproducts like tert-butyl alcohol or spirocyclic amine fragments .
How does the spirocyclic architecture influence reactivity in medicinal chemistry applications?
Basic Research Focus
The 6-azaspiro[3.4]octane core provides conformational rigidity, improving binding affinity to biological targets. For example, similar scaffolds are used in kinase inhibitors due to their ability to occupy hydrophobic pockets .
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) : Modifying the azaspiro ring size (e.g., [3.4] vs. [3.5]) alters steric bulk and hydrogen-bonding capacity.
- Metabolic Stability : The tert-butyl group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing pharmacokinetic profiles .
What computational tools are effective for modeling interactions of this compound with biological targets?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina) : Predicts binding modes to proteins (e.g., GPCRs or ion channels) by sampling spirocyclic conformers .
- Molecular Dynamics (MD) Simulations : AMBER or GROMACS assess stability of ligand-target complexes under physiological conditions .
How can synthetic byproducts or diastereomers be resolved during purification?
Q. Advanced Research Focus
- Chiral Chromatography : Use of polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers with high resolution .
- Crystallization-Induced Diastereomer Resolution : Adding chiral resolving agents (e.g., tartaric acid) forms diastereomeric salts with distinct solubility profiles .
What analytical techniques resolve contradictions in spectral data for structurally related analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
